cis-3-Chloroallyl aldehyde

Descripción

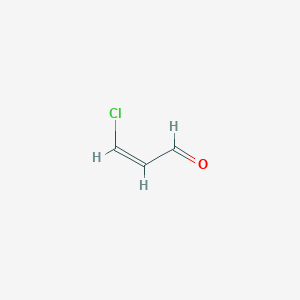

cis-3-Chloroallyl aldehyde is a chlorinated allylic aldehyde characterized by a chlorine atom at the third carbon of an allyl chain in the cis configuration. Its structure (CH₂=CHCl-CHO) places it within the broader class of α,β-unsaturated aldehydes, which are notable for their reactivity due to conjugation between the carbonyl and double-bond groups. This compound plays a role in microbial xenobiotic degradation pathways, particularly in bacterial strains such as Ferribacterium limneticum RCB and strains s22/t15, which utilize aldehyde dehydrogenase (ALDH) genes to metabolize chlorinated aldehydes . Its biodegradability and structural features make it a subject of interest in environmental chemistry and bioremediation studies.

Propiedades

Fórmula molecular |

C3H3ClO |

|---|---|

Peso molecular |

90.51 g/mol |

Nombre IUPAC |

(Z)-3-chloroprop-2-enal |

InChI |

InChI=1S/C3H3ClO/c4-2-1-3-5/h1-3H/b2-1- |

Clave InChI |

ZSOPPQGHWJVKJB-UPHRSURJSA-N |

SMILES |

C(=CCl)C=O |

SMILES isomérico |

C(=C\Cl)\C=O |

SMILES canónico |

C(=CCl)C=O |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Oxidation Reactions

cis-3-Chloroallyl aldehyde participates in oxidation processes, forming carboxylic acids or other intermediates. For example:

-

Catalytic Aerobic Oxidation : Copper(I)/TEMPO systems oxidize primary alcohols to aldehydes efficiently , and analogous mechanisms likely apply to cis-3-chloroallyl derivatives. A representative study using Cu(OTf)/bpy/TEMPO achieved 85% yield for aldehyde formation under ambient conditions .

Table 1: Oxidation Conditions and Yields

| Catalyst System | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Cu(OTf)/bpy/TEMPO | MeCN | RT | 85 | |

| RuCl₂(PPh₃)₃/TEMPO | Toluene | 100°C | 33 |

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions, such as:

-

Grignard Reagent Addition : Reacts with organomagnesium compounds to form secondary alcohols.

-

Hydride Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to cis-3-chloroallyl alcohol, a precursor in biocatalytic pathways .

Enzymatic Degradation and Biocatalysis

Microbial and enzymatic systems degrade this compound via hydrolytic or oxidative pathways:

-

cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD) : Converts cis-3-chloroallyl derivatives to malonate semialdehyde through a hydrolytic mechanism. Computational studies suggest a barrier of 14.7 kcal/mol for the enzymatic reaction .

-

LSD1 Inactivation : cis-3-Chloroallyl analogs irreversibly inhibit lysine-specific demethylase 1 (LSD1) with a Kᵢ(inact) of 0.955 µM .

Table 2: Enzymatic Reaction Parameters

| Enzyme | Substrate | Kᵢ(inact) (µM) | kᵢₙₐcₜ (min⁻¹) | Source |

|---|---|---|---|---|

| cis-CaaD | cis-3-Chloroacrylic acid | – | 0.545 | |

| LSD1 | cis-3-Chloroallyl-Lys-H3 | 0.955 | 0.545 |

Biodegradation in Environmental Systems

Mixed bacterial cultures metabolize this compound via cometabolic pathways:

-

Methane-Oxidizing Bacteria : Methylosinus trichosporium OB3b degrades cis-3-chloroallyl alcohol (a related compound) to non-toxic products with 100% removal efficiency within 24 hours .

-

Chloride Release : Complete mineralization releases stoichiometric chloride, confirming dehalogenation .

Table 3: Biodegradation Efficiency of Chloroallyl Compounds

| Compound | Degradation (%) | Chloride Release (%) | Source |

|---|---|---|---|

| cis-3-Chloroallyl alcohol | 100 | 73 | |

| 3,3-Dichloroallyl alcohol | 60 | 7 |

Key Challenges and Research Gaps

Comparación Con Compuestos Similares

Key Compounds Analyzed:

cis-3-Chloroallyl aldehyde

trans-3-Chloroallyl aldehyde (stereoisomer)

Chloroacetaldehyde (Cl-CH₂-CHO)

3-Chlorobenzaldehyde (Cl-C₆H₄-CHO)

| Compound | Structure | Key Functional Groups | Reactivity Profile |

|---|---|---|---|

| This compound | CH₂=CHCl-CHO (cis-configuration) | Allylic Cl, α,β-unsaturated aldehyde | Electrophilic addition, polymerization |

| trans-3-Chloroallyl aldehyde | CH₂=CHCl-CHO (trans-configuration) | Allylic Cl, α,β-unsaturated aldehyde | Similar to cis isomer but steric hindrance may differ |

| Chloroacetaldehyde | Cl-CH₂-CHO | Alkyl Cl, aldehyde | Alkylating agent, nucleophilic attack |

| 3-Chlorobenzaldehyde | Cl-C₆H₄-CHO (meta-substituted) | Aromatic Cl, aldehyde | Electrophilic substitution, oxidation |

Structural Insights :

- 3-Chlorobenzaldehyde’s aromatic ring enhances stability but reduces biodegradability compared to aliphatic analogs.

Biodegradation Pathways

Research Findings :

- Both this compound and chloroacetaldehyde are efficiently degraded by ALDH enzymes in specialized bacterial strains, highlighting shared metabolic pathways for aliphatic chlorinated aldehydes .

- The cis isomer’s degradation may involve steric-specific interactions with ALDH active sites, though evidence for this is implied rather than explicit.

Key Observations :

- 3-Chlorobenzaldehyde’s safety data sheet emphasizes rigorous handling protocols due to irritation risks .

- Chloroacetaldehyde’s high toxicity contrasts with this compound’s inferred moderate hazards, though both require microbial intervention for detoxification .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | CAS Number | Boiling Point (°C, estimated) | Water Solubility |

|---|---|---|---|---|

| This compound | C₃H₅ClO | Not provided | ~120–140 (estimated) | Moderate |

| 3-Chlorobenzaldehyde | C₇H₅ClO | 587-04-2 | 213–215 | Low |

| Chloroacetaldehyde | C₂H₃ClO | 107-20-0 | 85–90 | High |

Table 2: Biodegradation Efficiency

| Compound | Degradation Efficiency (%) | Key Enzymes Involved |

|---|---|---|

| This compound | >90 (in optimal conditions) | ALDH |

| Chloroacetaldehyde | ~85 | ALDH |

| 3-Chlorobenzaldehyde | <50 (inferred) | Not specified |

Research Findings and Discussion

- Bioremediation Potential: this compound’s efficient degradation by ALDH-equipped strains underscores its role in mitigating chlorinated pollutant impacts .

- Structural Influence on Reactivity : The allylic chlorine and α,β-unsaturation enhance electrophilic reactivity, distinguishing it from simpler chlorinated aldehydes like chloroacetaldehyde.

- Safety vs. Efficacy : While 3-Chlorobenzaldehyde’s stability is industrially advantageous, its environmental persistence contrasts with the biodegradable nature of this compound, advocating for tailored waste management strategies.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing cis-3-Chloroallyl aldehyde with high stereochemical purity?

- Methodology : Optimize reaction conditions using controlled temperature (e.g., 0–5°C) and inert atmospheres to minimize isomerization. Employ stereoselective catalysts (e.g., chiral auxiliaries or transition metal complexes) and monitor reaction progress via TLC or HPLC. Purify via fractional distillation or column chromatography, and confirm stereochemistry using polarimetry or NOE NMR experiments .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation or dermal contact. Store in airtight, light-resistant containers at ≤4°C to prevent degradation. Follow OSHA HCS protocols for spill management (e.g., absorb with diatomaceous earth) and dispose via certified hazardous waste channels .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Techniques : Use IR spectroscopy to identify aldehyde C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹). Confirm molecular structure via H and C NMR, focusing on coupling constants (e.g., cis-configuration J values) and chemical shifts. Validate purity via GC-MS or HPLC with UV detection .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectral data for this compound across studies?

- Approach : Cross-validate findings using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) to eliminate artifacts. Compare experimental data with computational simulations (DFT or molecular dynamics) to identify discrepancies caused by solvent effects or impurities .

Q. What experimental strategies mitigate this compound’s instability during long-term kinetic studies?

- Design : Stabilize the compound by adding radical inhibitors (e.g., BHT) or storing in aprotic solvents (e.g., DMSO-d6). Use real-time monitoring techniques like in-situ FTIR or Raman spectroscopy to track degradation pathways. Apply Arrhenius plots to model stability under varying temperatures .

Q. How can the environmental persistence and toxicity of this compound be systematically evaluated?

- Framework : Conduct OECD-compliant biodegradation assays (e.g., Closed Bottle Test) and ecotoxicity tests (e.g., Daphnia magna LC50). Use LC-MS/MS to quantify environmental metabolites. Pair with computational QSAR models to predict bioaccumulation potential and prioritize in-vivo testing .

Q. What interdisciplinary approaches elucidate the biological interactions of this compound in cellular systems?

- Integration : Combine metabolomics (via UPLC-QTOF-MS) to identify adduct formation with proteins/DNA. Use fluorescence-based probes (e.g., BODIPY-tagged aldehydes) for live-cell imaging. Validate mechanisms with CRISPR-edited cell lines lacking aldehyde detoxification enzymes (e.g., ALDH2) .

Methodological Best Practices

- Reproducibility : Document synthesis protocols with exact molar ratios, solvent grades, and equipment specifications. Share raw spectral data in supplementary materials .

- Ethical Compliance : Obtain institutional review for biological/ecological studies, adhering to NIH or EPA guidelines for hazardous compound use .

- Data Analysis : Apply multivariate statistics (PCA or PLS-DA) to interpret complex datasets, ensuring transparency via open-access code repositories (e.g., GitHub) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.